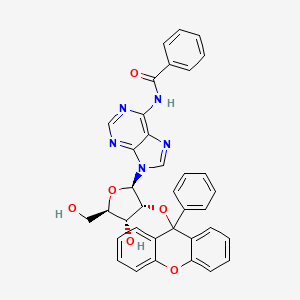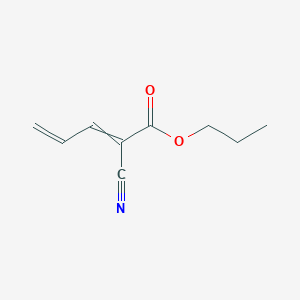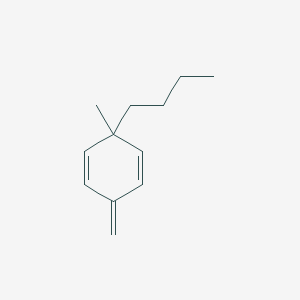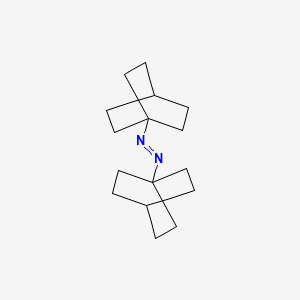![molecular formula C15H21NO2 B14429521 2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one CAS No. 79810-87-0](/img/structure/B14429521.png)
2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one is an organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a methoxyphenyl group attached to a piperidine ring, which is further substituted with methyl groups. The compound’s structure and functional groups make it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with 1,3-dimethylpiperidin-4-one in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like methanol or ethanol to facilitate the reaction .
Another approach involves the use of Grignard reagents, where 4-methoxybenzylmagnesium bromide is reacted with 1,3-dimethylpiperidin-4-one. This method requires anhydrous conditions and a non-polar solvent like diethyl ether .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of continuous flow reactors may also be explored to enhance production efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transduction and neuronal activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyamphetamine: A compound with similar structural features but different pharmacological properties.
Anisomycin: Shares the methoxyphenyl group but has distinct biological activities and applications.
N,N-Diethyl-2-{2-[(4-methoxyphenyl)methyl]-5-nitro-1H-benzimidazol-1-yl}ethan-1-amine: Another compound with a methoxyphenyl group, used in different research contexts.
Uniqueness
Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development .
Propiedades
Número CAS |
79810-87-0 |
|---|---|
Fórmula molecular |
C15H21NO2 |
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
2-[(4-methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one |
InChI |
InChI=1S/C15H21NO2/c1-11-14(16(2)9-8-15(11)17)10-12-4-6-13(18-3)7-5-12/h4-7,11,14H,8-10H2,1-3H3 |
Clave InChI |
KJCYCCKRDAMVTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(N(CCC1=O)C)CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


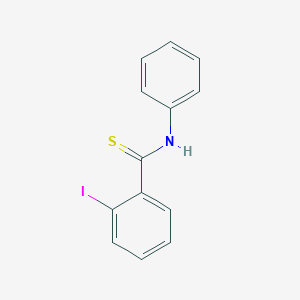
![N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide](/img/structure/B14429452.png)
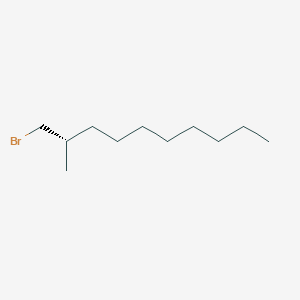


![Benzoxazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B14429484.png)


